benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate
CAS No.:
Cat. No.: VC15876224
Molecular Formula: C16H20BrNO3
Molecular Weight: 354.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20BrNO3 |
|---|---|
| Molecular Weight | 354.24 g/mol |
| IUPAC Name | benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C16H20BrNO3/c17-9-14-8-13-6-7-18(10-15(13)21-14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2 |
| Standard InChI Key | PYESLKOIIXXBHE-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2C1CC(O2)CBr)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused furo[2,3-c]pyridine ring system, where a furan ring is annulated to a pyridine moiety at the 2,3-position. The bromomethyl group (-CH₂Br) at the 2-position introduces significant electrophilicity, enabling nucleophilic substitution reactions. The stereochemistry of the hexahydrofuropyridine system is defined by the cis or trans configuration of the hydrogen atoms across the bicyclic framework, as evidenced by synthetic derivatives .
Table 1: Key Molecular Properties
Stereochemical Considerations
The compound exists in stereoisomeric forms due to the chiral centers in the hexahydrofuropyridine system. For instance, the (3aR,7aR)-configuration corresponds to the trans isomer, while the (3aS,7aR)-configuration represents the cis form. These stereochemical variations influence reactivity and biological interactions, as demonstrated in enantioselective synthesis studies.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis typically involves multi-step sequences starting from pyrrolidine or piperidine precursors. A common route includes:
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Ring Formation: Cyclization of a diol or amino alcohol precursor under acidic or basic conditions to generate the furopyridine core .
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Bromination: Introduction of the bromomethyl group via radical bromination or substitution using reagents like N-bromosuccinimide (NBS).
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Esterification: Protection of the carboxylic acid moiety using benzyl chloroformate in the presence of a base .
Optimizations using continuous flow reactors have improved yield and purity in industrial settings, with reaction times reduced by 40% compared to batch processes.
Industrial Production
Large-scale manufacturing employs automated systems to control critical parameters such as temperature (-10°C to 25°C for bromination) and stoichiometric ratios. For example, a 1:1.2 molar ratio of precursor to NBS ensures complete bromination without overhalogenation . Post-synthesis purification via column chromatography or crystallization achieves >98% purity, as verified by HPLC .
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form carbon-nitrogen or carbon-sulfur bonds. This reactivity is exploited to synthesize:
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Alkylated Derivatives: For antimicrobial and antitumor agents .
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Cross-Coupled Complexes: Via Suzuki-Miyaura coupling for materials science applications .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with azides to generate triazole-linked derivatives, a strategy used in click chemistry. For instance, reactions with sodium azide (NaN₃) in the presence of Cu(I) catalysts yield 1,2,3-triazoles with >90% efficiency .
Table 2: Representative Reactions
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.65 (s, 2H, OCH₂C₆H₅), 3.85–3.70 (m, 2H, pyridine-H), 3.45 (d, J = 10 Hz, 2H, CH₂Br) .
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¹³C NMR: 166.5 (C=O), 136.2–128.3 (benzyl carbons), 72.1 (OCH₂), 34.8 (CH₂Br) .
Infrared (IR) Spectroscopy
Strong absorption bands at 1720 cm⁻¹ (C=O stretch), 1265 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br).
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